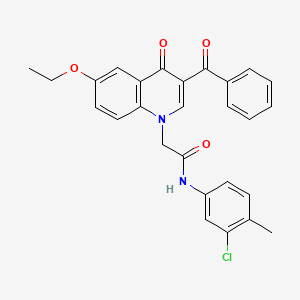

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

Description

This compound features a 1,4-dihydroquinoline core substituted with a benzoyl group at position 3, an ethoxy group at position 6, and a 4-oxo moiety. The structural complexity of this molecule suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by quinoline derivatives, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN2O4/c1-3-34-20-11-12-24-21(14-20)27(33)22(26(32)18-7-5-4-6-8-18)15-30(24)16-25(31)29-19-10-9-17(2)23(28)13-19/h4-15H,3,16H2,1-2H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMXVDSWXRRQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic derivative of the dihydroquinoline class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data to provide a comprehensive overview.

The molecular formula of the compound is , with a molecular weight of approximately 474.94 g/mol. The IUPAC name highlights its structural components, which include a benzoyl group, an ethoxy group, and a chloro-methylphenyl moiety.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 474.94 g/mol |

| IUPAC Name | 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide |

| SMILES | CCOc(cc1)cc2c1N(CC(Nc(cc1)ccc1Cl)=O)C=C(C(c1ccccc1)=O)C2=O |

Antiviral Activity

Research indicates that derivatives of dihydroquinoline, including the target compound, exhibit promising anti-HIV properties. A study demonstrated that related compounds showed effective inhibition of HIV integrase with an EC50 value of 75 µM for the most potent analogs. The binding modes of these compounds suggest they interact similarly to known integrase inhibitors, making them candidates for further development in antiviral therapies .

Antioxidant and Neuroprotective Effects

The compound has also been evaluated for its antioxidant properties. In vitro studies revealed that it provides neuroprotection against oxidative stress-induced cell death. This was particularly noted in models exposed to hydrogen peroxide (H2O2), where the compound demonstrated significant protective effects on neuronal cells .

Enzyme Inhibition Studies

Inhibitory activity against various enzymes has been a focal point of research. The compound's potential as a cholinesterase inhibitor was explored, with findings indicating it may serve as a noncompetitive inhibitor. The inhibition constants (KIs) were estimated using Lineweaver-Burk plots, showing promising activity compared to standard inhibitors .

Case Study 1: Anti-HIV Activity

A study aimed at synthesizing new anti-HIV agents based on the structure of the target compound found that modifications to the benzoyl group significantly enhanced antiviral potency. The most effective derivative exhibited an EC50 value comparable to leading antiviral drugs .

Case Study 2: Neuroprotection

In cellular models simulating neurodegenerative conditions, the compound was shown to reduce apoptosis rates significantly. This suggests its potential utility in treating neurodegenerative diseases characterized by oxidative stress .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural differences between the target compound and analogues identified in the literature:

Key Observations

In contrast, the benzothiazole core in ’s compound may favor interactions with sulfur-binding proteins or offer metabolic stability . The quinazolinone-thiazolidinone hybrid in introduces a sulfur atom, which could modulate electronic properties and redox activity .

Substituent Effects: Position 3: The benzoyl group in the target compound is less electron-withdrawing than the benzenesulfonyl group in ’s analogue, which may alter reactivity or binding affinity. Sulfonyl groups often enhance solubility via polar interactions . Position 6: The ethoxy group (target compound) provides moderate hydrophobicity compared to the ethyl group (), which increases lipophilicity. Ethoxy’s oxygen may also participate in hydrogen bonding .

Synthetic Considerations :

- The synthesis of such compounds often involves condensation reactions (e.g., coupling acetohydrazides with mercaptoacetic acid, as in ) or nucleophilic substitutions (e.g., ZnCl₂-catalyzed cyclization in ) . The target compound’s benzoyl and ethoxy groups may require protective strategies during synthesis.

Implications for Research and Development

While direct biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

- Enhanced Selectivity : The 3-chloro-4-methylphenyl group may reduce off-target effects compared to simpler chlorophenyl derivatives.

- Metabolic Stability : The ethoxy group could slow oxidative metabolism relative to ethyl or methyl substituents.

- Target Potential: Quinoline derivatives are known for kinase inhibition (e.g., EGFR inhibitors) and antimicrobial activity, making this compound a candidate for such studies .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Answer: The synthesis of structurally analogous acetamide derivatives typically involves multi-step reactions with careful optimization of reagents and conditions. For example, acetylation reactions using acetyl chloride in dichloromethane (CH₂Cl₂) with Na₂CO₃ as a base have achieved yields of ~58% after purification via silica gel chromatography and recrystallization . Key steps include:

- Reagent optimization : Sequential addition of acetyl chloride and base to control exothermic reactions.

- Purification : Gradient elution (0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate.

- Yield enhancement : Monitoring reaction progress via TLC and repeating reagent additions to drive reactions to completion.

Table 1: Example Reaction Conditions for Analogous Acetamide Synthesis

| Step | Reagents/Conditions | Yield | Purification Method | Reference |

|---|---|---|---|---|

| Acetylation | Acetyl chloride, Na₂CO₃, CH₂Cl₂, RT, 3–24 hrs | 58% | Silica gel chromatography, recrystallization |

Q. How should researchers characterize the structural and spectral properties of this compound?

Answer: Structural confirmation requires a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Peaks corresponding to aromatic protons (δ 7.16–7.69 ppm), ethoxy groups (δ 1.21–1.50 ppm), and carbonyl groups (δ 168.0–169.8 ppm) are critical for verifying substituent positions .

- Mass spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., m/z 347 [M+H]⁺) and adducts (e.g., m/z 369 [M+Na]⁺) .

- UV-Vis : λmax at ~255 nm for quinolinone derivatives indicates π→π* transitions .

Table 2: Key Spectral Data for Structural Validation

| Technique | Key Signals | Functional Group Assignment | Reference |

|---|---|---|---|

| ¹H NMR | δ 4.90 (t, J=3.8 Hz) | Morpholine ring protons | |

| ESI-MS | m/z 347 [M+H]⁺ | Molecular ion confirmation |

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies may arise from variations in experimental design, such as:

- Bioassay conditions : Differences in cell lines, incubation times, or solvent concentrations (e.g., DMSO tolerance thresholds).

- Compound stability : Degradation under storage or assay conditions (e.g., hydrolysis of the 4-oxo group).

- Data normalization : Use of internal controls (e.g., reference standards like AZD8931) to calibrate activity measurements .

Methodological Recommendations :

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

Answer: Molecular docking requires:

- Target selection : Prioritize proteins with structural homology to known quinolinone-binding sites (e.g., kinase enzymes).

- Ligand preparation : Optimize the compound’s 3D structure (e.g., energy minimization using AMBER/CHARMM force fields).

- Docking software : Tools like AutoDock Vina assess binding affinities (e.g., ∆G values) and interaction patterns (e.g., hydrogen bonding with 3-benzoyl groups) .

Table 3: Example Docking Parameters for Acetamide Derivatives

| Parameter | Value | Relevance | Reference |

|---|---|---|---|

| Grid Box Size | 60 × 60 × 60 Å | Ensures full ligand flexibility | |

| Scoring Function | Vina Score | Predicts binding affinity (kcal/mol) |

Q. What experimental frameworks assess the environmental fate and ecotoxicological impact of this compound?

Answer: Follow the INCHEMBIOL project’s methodology :

- Phase 1 (Abiotic) : Measure solubility, logP, and photodegradation rates.

- Phase 2 (Biotic) : Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna).

- Phase 3 (Ecosystem) : Simulate environmental distribution using microcosm studies.

Key Metrics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.